molecular formula C11H12Cl2N2 B2946119 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride CAS No. 2228338-56-3

1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride

Cat. No.: B2946119
CAS No.: 2228338-56-3
M. Wt: 243.13
InChI Key: UFCPFTYHTFSYBI-UHFFFAOYSA-N
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Description

1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride is a chemical compound with the molecular formula C 11 H 12 Cl 2 N 2 and a molecular weight of 243.13 g/mol . Its CAS number is 2228338-56-3 . The compound features a pyrazole ring, a privileged scaffold in medicinal and organic chemistry known for its prevalence in a versatile array of bioactive molecules . The structure incorporates a chloromethyl group on the phenyl ring, a functional handle that can facilitate further chemical transformations and molecular design, making it a valuable building block for synthetic chemistry applications . Pyrazole derivatives are a significant focus of research due to their wide range of pharmacological activities and their presence in several marketed drugs . They are commonly synthesized via cyclocondensation strategies involving hydrazines and 1,3-dielectrophilic compounds . While the specific biological mechanisms and research applications for this compound have not been elucidated in the current scientific literature, related pyrazole-based compounds are investigated as inhibitors for various enzymatic targets and have shown potential in areas such as neurodegenerative disease research . Researchers are exploring this chemical space for novel therapeutic agents, and this compound serves as a key intermediate in such exploratory studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(chloromethyl)phenyl]-3-methylpyrazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2.ClH/c1-9-6-7-14(13-9)11-5-3-2-4-10(11)8-12;/h2-7H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCPFTYHTFSYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the chloromethyl group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Formation of the hydrochloride salt: The final step involves the treatment of the pyrazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.

    Oxidation reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the chloromethyl group.

Common Reagents and Conditions:

    Substitution reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding oxide.

Scientific Research Applications

1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The pyrazole ring may also interact with various receptors or enzymes, contributing to its biological activity.

Comparison with Similar Compounds

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)

  • Structure : Chloromethylphenyl group attached to a sulfoximinyl ketone.
  • Physical Properties : White solid, melting point 137.3–138.5°C .
  • Key Differences: Lacks a pyrazole ring; instead, features a sulfoximinyl group, which enhances electrophilicity.

2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride (CAS 13338-49-3)

  • Structure: Chloromethyl-substituted imidazoline (non-aromatic) ring.
  • Applications : Pharmaceutical impurity (e.g., in phentolamine mesilate synthesis) .
  • Key Differences: The imidazoline ring is partially saturated, reducing aromatic stabilization.

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride (CAS 86604-75-3)

  • Structure : Pyridine ring with chloromethyl, methoxy, and methyl substituents.
  • Key Differences : Aromatic nitrogen in pyridine alters electronic properties compared to pyrazole. The methoxy group introduces steric hindrance and hydrogen-bonding capacity absent in the target compound .

Functional Analogues

1-[2-[(2-Chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole; Hydrochloride (CAS 920-341-7)

  • Structure : Imidazole core with chlorothiophene and dichlorophenyl groups.
  • Applications : Likely antifungal/antiparasitic agent (similar to clotrimazole derivatives) .
  • Key Differences : Imidazole’s basicity (pKa ~7) vs. pyrazole’s weaker basicity (pKa ~2.5) impacts bioavailability. The chlorothiophene moiety confers distinct electronic properties compared to chloromethylphenyl.

2-Guanidino-4-chloromethylthiazole Hydrochloride (CAS 84545-70-0)

  • Structure: Thiazole ring with chloromethyl and guanidino groups.
  • Applications : Intermediate in antiviral or antibacterial agents .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Melting Point (°C) Key Substituents Applications
1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride Pyrazole Not reported Chloromethylphenyl, methyl Intermediate/API
1f Sulfoximinyl ketone 137.3–138.5 Chloromethylphenyl Catalytic synthesis
2-(Chloromethyl)imidazoline HCl Imidazoline Not reported Chloromethyl Pharmaceutical impurity
2-Guanidino-4-chloromethylthiazole HCl Thiazole Not reported Chloromethyl, guanidino Antimicrobial intermediate

Biological Activity

1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activity. The presence of the chloromethyl group enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives can display significant antibacterial and antifungal properties. For instance, studies have shown that related compounds exhibit antimicrobial activities against various strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 12.5 µg/mL to 200 µg/mL .
  • Anticancer Potential : The compound's mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes, which could be beneficial in cancer treatment. Some derivatives have shown micromolar activity against multiple cancer cell lines, indicating potential as anticancer agents .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering cellular functions.
  • Receptor Interaction : The pyrazole ring may interact with various receptors or enzymes, contributing to its pharmacological effects.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of pyrazole derivatives:

CompoundTarget OrganismsMIC (µg/mL)Reference
1S. aureus25.1
2E. coli12.5
3C. albicans64
4P. aeruginosa200

These findings suggest that modifications to the pyrazole structure can significantly impact antimicrobial potency.

Anticancer Studies

In cancer research, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines:

  • Cell Lines Tested : A549 (lung), HeLa (cervical), U373n (brain), and B16F10 (melanoma).
  • Activity Levels : Some derivatives showed micromolar activity (~10 µM), indicating their potential as anticancer agents .

Case Studies

  • Antimicrobial Efficacy : A study reported the synthesis of several pyrazole derivatives, including this compound, which exhibited potent antibacterial effects against methicillin-resistant strains of S. aureus with MIC values as low as 2 mg/mL .
  • Cancer Cell Inhibition : Another investigation highlighted the compound's ability to inhibit growth in multiple cancer cell lines, suggesting that further exploration into its mechanisms could lead to novel therapeutic strategies .

Q & A

Basic: What are the recommended synthetic routes for 1-[2-(Chloromethyl)phenyl]-3-methylpyrazole;hydrochloride, and how do reaction conditions influence yield?

Answer:
The synthesis of pyrazole derivatives often involves nucleophilic substitution or cyclization reactions. For example, 3-methylpyrazole derivatives can be synthesized via the reaction of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with aryl compounds in the presence of a base like K₂CO₃ to facilitate nucleophilic attack . Chloromethylphenyl groups can be introduced using Mannich reactions, where intermediates like 4-chloro-2-(1H-pyrazol-3-yl)phenol react with chloromethylating agents under controlled pH and temperature . Yield optimization requires precise stoichiometry, anhydrous conditions (e.g., THF as solvent), and low temperatures (0–5°C) to minimize side reactions like hydrolysis .

Advanced: How can computational methods resolve contradictions in reaction mechanisms involving chloromethyl intermediates?

Answer:
Contradictions in reaction pathways (e.g., competing chlorination vs. hydrolysis) can be addressed using molecular modeling software like Molecular Operating Environment (MOE). For instance, density functional theory (DFT) calculations can predict the energy barriers of intermediates formed during chloromethylation. Studies on similar compounds, such as 3-(2-chlorophenyl)isoxazole derivatives, show that chlorination steps (e.g., using PCl₅) favor electrophilic substitution over free-radical pathways under specific conditions . Computational validation of transition states helps reconcile discrepancies between experimental and theoretical yields .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the pyrazole ring structure and chloromethyl group integration. Aromatic protons typically resonate at δ 7.2–8.0 ppm, while methyl groups appear at δ 2.1–2.5 ppm .
  • FT-IR : Peaks at ~680 cm⁻¹ (C-Cl stretch) and ~1600 cm⁻¹ (C=N pyrazole ring) validate functional groups .
  • HPLC-MS : For purity assessment. Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) effectively separate hydrolyzed byproducts .

Advanced: How can researchers design experiments to analyze conflicting data in biological activity studies?

Answer:
Contradictory results in bioactivity (e.g., anticonvulsant efficacy) require orthogonal assays. For example:

  • In vivo models : Compare maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests to differentiate mechanism-specific effects .
  • Dose-response curves : Use Hill slope analysis to identify non-linear pharmacokinetics or off-target interactions.
  • Metabolite profiling : LC-MS/MS can detect hydrolyzed metabolites (e.g., free pyrazole derivatives) that may confound activity data .

Basic: What safety protocols are critical when handling chloromethyl intermediates during synthesis?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors released during hydrochlorination .
  • Personal protective equipment (PPE) : Nitrile gloves and aprons prevent dermal exposure to chloromethylating agents (potential carcinogens).
  • Waste disposal : Neutralize residual HCl with sodium bicarbonate before aqueous waste disposal .

Advanced: How can X-ray crystallography and Hirshfeld surface analysis clarify structural ambiguities?

Answer:
Single-crystal X-ray diffraction resolves uncertainties in regiochemistry (e.g., chloromethyl group orientation on the phenyl ring). For example, studies on 2-chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide reveal intermolecular hydrogen bonds (N-H···O) stabilizing the crystal lattice . Hirshfeld surface analysis quantifies non-covalent interactions (e.g., Cl···H contacts), aiding in polymorph prediction and co-crystal design .

Basic: What solvent systems and catalysts enhance the efficiency of pyrazole ring formation?

Answer:

  • Solvents : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity of intermediates. THF is preferred for low-temperature reactions (<10°C) to stabilize reactive chloromethyl species .
  • Catalysts : K₂CO₃ or Cs₂CO₃ accelerates deprotonation of phenolic intermediates in Mannich reactions . Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .

Advanced: What strategies mitigate batch-to-batch variability in hydrochloride salt formation?

Answer:

  • pH control : Maintain reaction pH 3–4 during HCl salt precipitation to avoid free base formation.
  • Crystallization optimization : Use antisolvent (e.g., diethyl ether) addition under vigorous stirring to ensure uniform crystal size .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of salt stoichiometry .

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